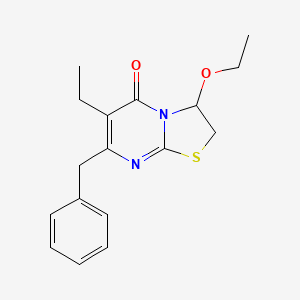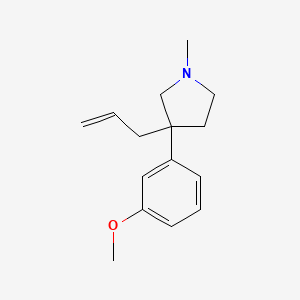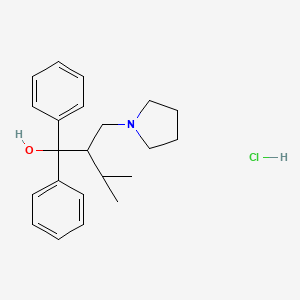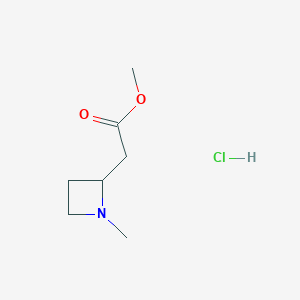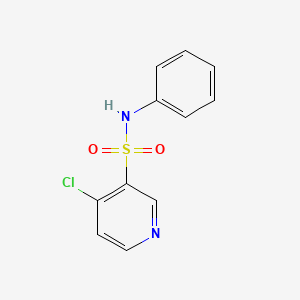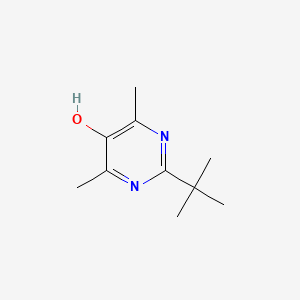
2-tert-Butyl-4,6-dimethylpyrimidin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes and are found in many natural and synthetic substances. This particular compound is characterized by the presence of a tert-butyl group and two methyl groups attached to the pyrimidine ring, along with a hydroxyl group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-trimethylpyrimidine with tert-butyl hydroperoxide in the presence of a catalyst can yield the desired compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrimidine ring.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-one, while reduction can produce 2-(tert-Butyl)-4,6-dimethylpyrimidine. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyrimidine ring.
科学研究应用
2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and activity.
相似化合物的比较
2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol can be compared with other similar compounds, such as:
2,4,6-Trimethylpyrimidine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
2-(tert-Butyl)-4,6-dimethylpyrimidine:
2-(tert-Butyl)-4,6-dimethylpyrimidin-5-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior and biological activity.
属性
CAS 编号 |
88070-34-2 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC 名称 |
2-tert-butyl-4,6-dimethylpyrimidin-5-ol |
InChI |
InChI=1S/C10H16N2O/c1-6-8(13)7(2)12-9(11-6)10(3,4)5/h13H,1-5H3 |
InChI 键 |
BOPOKKQMLAGHPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)C(C)(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


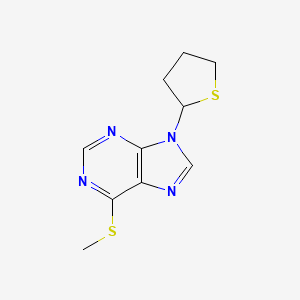
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
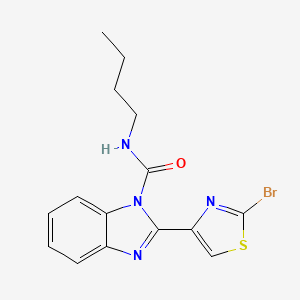
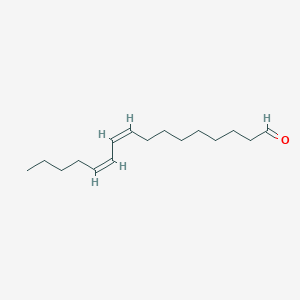
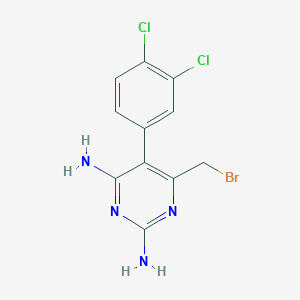
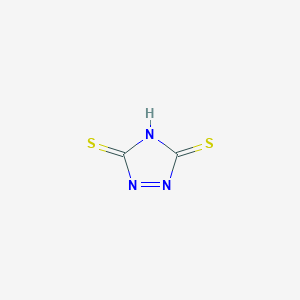
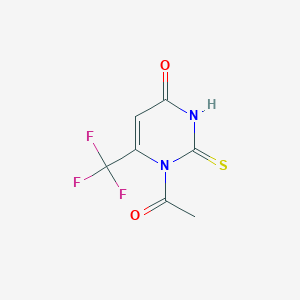
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
